molecular formula C11H14ClNO2 B1351115 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 349122-20-9

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B1351115
CAS No.: 349122-20-9
M. Wt: 227.69 g/mol
InChI Key: JRNHINTXBDHHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Halogenated Amides

The development of halogenated amide chemistry represents one of the most significant advances in synthetic organic chemistry over the past several decades. Alpha-haloamides have been attracting increasing attention in view of their high reactivity as building blocks for the preparation of a variety of intermediates for the synthesis of biologically active molecules and pharmaceuticals. The fascinating chemistry of alpha-haloamides was originally mainly used to discover new carbon-nitrogen, carbon-oxygen and carbon-sulfur bond forming reactions, establishing these compounds as essential synthetic intermediates in numerous widely different organic transformations.

Historical investigations into halogenated amides can be traced back to the mid-20th century when researchers first recognized the unique reactivity patterns exhibited by these compounds. Alpha-halocarbonyl compounds emerged as useful synthetic intermediates, with alpha-haloamides specifically demonstrating exceptional versatility in forming complex molecular architectures. The evolution of this field has been marked by continuous discoveries of novel reaction pathways and mechanistic insights that have expanded the utility of these compounds in synthetic applications.

The significance of halogenated amides in contemporary chemistry has been further enhanced by recent developments in halogen-bonding-mediated synthesis. Researchers have reported the first method for halogen-bonding-mediated formation of amide and peptide bonds, which was accomplished by using coupling systems comprising N-iodosuccinimide, 1,4-diazabicyclo[2.2.2]octane, and N-heterocyclic carbene precursors. These advances have demonstrated that halogenated amides can serve not only as synthetic intermediates but also as key components in sophisticated bond-forming reactions.

The historical progression of halogenated amide research has been characterized by the development of increasingly sophisticated synthetic methodologies. Early work focused primarily on basic halogenation reactions and simple substitution processes, but modern approaches have evolved to encompass complex cascade reactions, asymmetric synthesis, and enzymatic transformations. This evolution reflects the growing understanding of the fundamental reactivity principles governing halogenated amide chemistry and their applications in advanced synthetic strategies.

Significance of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in Academic Research

The compound this compound has emerged as a subject of considerable academic interest due to its unique structural features and diverse applications in chemical research. This compound serves as an intermediate used in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone, which is used in the studies of salvianolic acid B metabolites. The structural complexity of this molecule, featuring both halogen substitution and methoxy-methyl phenyl groups, provides researchers with an excellent model system for investigating fundamental chemical principles.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Chemical Abstracts Service Number 349122-20-9
Melting Point 68 °C
Predicted Boiling Point 360.6±22.0 °C
Predicted Density 1.225±0.06 g/cm³
Predicted pKa 13.57±0.70

The academic significance of this compound extends beyond its role as a synthetic intermediate. Research has demonstrated that compounds bearing similar structural motifs exhibit remarkable versatility in various chemical transformations. The presence of the chlorine atom in the alpha position relative to the amide group creates opportunities for nucleophilic substitution reactions, while the methoxy and methyl substituents on the phenyl ring influence both electronic properties and steric interactions.

Contemporary research has highlighted the importance of such halogenated amides in developing new synthetic methodologies. Studies have shown that alpha-haloamides can undergo efficient and divergent synthesis pathways, with researchers reporting successful transformation of related compounds through double electrophilic activation processes. These findings suggest that this compound may serve as an excellent substrate for exploring novel reaction mechanisms and developing new synthetic protocols.

The compound's significance in academic research is further enhanced by its potential applications in medicinal chemistry and drug discovery. The structural features present in this molecule are commonly found in pharmaceutically active compounds, making it a valuable model for understanding structure-activity relationships and developing new therapeutic agents. Research has indicated that halogenated amides can serve as precursors for the synthesis of various biologically active molecules, including lactams, dioxopiperazines, and peptidomimetics.

Scope and Objectives of Research

The research scope encompassing this compound spans multiple domains of chemical investigation, reflecting the compound's versatility and importance in contemporary chemical research. Primary research objectives focus on understanding the fundamental reactivity patterns exhibited by this halogenated amide and developing new synthetic applications that leverage its unique structural features.

Current research initiatives aim to elucidate the mechanistic pathways governing the compound's participation in various chemical transformations. Investigators are particularly interested in exploring how the combination of halogen substitution and aromatic substitution patterns influences reactivity and selectivity in different reaction environments. These studies contribute to the broader understanding of halogen-bonding interactions and their role in directing chemical reactivity.

Table 2: Research Applications and Objectives for this compound

Research Area Specific Objectives Expected Outcomes
Synthetic Methodology Development Develop new coupling reactions utilizing halogen-bonding Novel amide formation protocols
Mechanistic Studies Investigate electrophilic activation pathways Understanding of reactivity patterns
Pharmaceutical Chemistry Explore bioactive molecule synthesis New therapeutic leads
Materials Science Study polymer incorporation applications Advanced functional materials

The synthetic methodology development represents a major research objective, with scientists working to establish new protocols for amide bond formation and halogenation reactions. Recent advances in this area have demonstrated the potential for developing environmentally benign synthetic methodologies that enable atom-economical and sustainable chemical transformations. These efforts align with broader goals of green chemistry and sustainable synthetic practices.

Mechanistic studies constitute another critical research objective, focusing on understanding the fundamental principles governing the compound's chemical behavior. Researchers are employing various spectroscopic and computational techniques to investigate reaction mechanisms, intermediate formation, and transition state structures. These investigations provide valuable insights into the factors controlling reactivity and selectivity in halogenated amide chemistry.

The pharmaceutical research applications of this compound represent a particularly promising area of investigation. The compound's structural features make it an attractive starting material for the synthesis of drug-like molecules and bioactive compounds. Research objectives in this area include developing efficient synthetic routes to complex pharmaceutical intermediates and exploring structure-activity relationships in related compound series.

Properties

IUPAC Name

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHINTXBDHHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400166
Record name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349122-20-9
Record name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

The most common and effective synthetic route to prepare 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide involves the acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride under controlled conditions.

General Reaction Scheme:

$$
\text{2-methoxy-5-methylaniline} + \text{3-chloropropionyl chloride} \xrightarrow[\text{solvent}]{\text{base, low temp}} \text{this compound}
$$

  • Starting Materials:

    • 2-methoxy-5-methylaniline (aromatic amine)
    • 3-chloropropionyl chloride (acid chloride with chloro substituent)
  • Reaction Conditions:

    • Solvent: Inert organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize HCl formed during the reaction
    • Temperature: Typically 0–5 °C initially to control exothermicity, then allowed to warm to room temperature
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
  • Procedure:

    • Dissolve 2-methoxy-5-methylaniline in dry solvent.
    • Add base slowly under stirring and cooling.
    • Add 3-chloropropionyl chloride dropwise to the reaction mixture.
    • Stir for several hours to ensure complete reaction.
    • Quench reaction, extract, and purify by recrystallization or chromatography.

This method is well-established for preparing amides with chloro-substituted acyl groups and aromatic amines, providing good yields and purity.

Industrial Scale Considerations

  • Continuous Flow Reactors:
    For industrial production, continuous flow chemistry is preferred to enhance safety, control reaction parameters precisely, and scale up efficiently. This approach minimizes the risks associated with handling acid chlorides and exothermic reactions.

  • Purification:
    Industrial purification often involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

  • Green Chemistry Aspects:
    Efforts to reduce solvent use and employ recyclable catalysts or solvent-free conditions are increasingly integrated into industrial processes to minimize environmental impact.

Reaction Analysis and Optimization

Aspect Details
Reaction Type Nucleophilic acyl substitution (amide bond formation)
Key Reagents 2-methoxy-5-methylaniline, 3-chloropropionyl chloride, triethylamine/pyridine
Solvents Dichloromethane, tetrahydrofuran, or other inert solvents
Temperature Range 0–25 °C
Reaction Time 2–6 hours depending on scale and conditions
Yield Typically 70–90% depending on purification methods
Purification Methods Recrystallization, column chromatography
By-products HCl (neutralized by base), minor hydrolysis products if moisture present

Summary Table of Preparation Method

Step Description
1. Starting Materials 2-methoxy-5-methylaniline, 3-chloropropionyl chloride
2. Reaction Setup Dissolve amine in dry solvent, add base, cool to 0–5 °C
3. Addition Add acid chloride dropwise under stirring
4. Reaction Stir at low temperature, then room temperature for 2–6 hours
5. Workup Quench, extract organic layer, wash, dry
6. Purification Recrystallization or chromatography
7. Yield 70–90%

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction typically yields the corresponding amine.

    Hydrolysis: Hydrolysis results in the formation of 2-methoxy-5-methylaniline and 3-chloropropanoic acid.

Scientific Research Applications

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanamide derivatives exhibit diverse biological and material applications, modulated by substituents on the aromatic ring and the amide backbone. Below is a detailed comparison of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP Key Applications/Properties References
This compound 2-Methoxy-5-methylphenyl 228.69 Not reported 1.74 Synthetic intermediate, potential ligand
3-Chloro-N-(4-methoxyphenyl)propanamide 4-Methoxyphenyl 213.67 Not reported 1.44* Crystal engineering, hydrogen-bonding studies
3-Chloro-N-(2-hydroxyphenyl)propanamide 2-Hydroxyphenyl 213.64 Not reported 1.32* Enhanced H-bonding, solubility
Beclamide (3-Chloro-N-benzylpropanamide) Benzyl 197.66 Not reported 1.85* Anticonvulsant drug
Propanil (N-(3,4-Dichlorophenyl)propanamide) 3,4-Dichlorophenyl 218.08 88–90 3.1 Herbicide
Compound 7d (Quinazolinyl-propanamide) Phenoxymethylquinazolinyl 413.86 138–140 Not reported Anticancer/antimicrobial research

Notes:

  • Higher chlorine content (e.g., in Propanil) increases LogP, enhancing hydrophobicity for agrochemical applications.
  • The 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity and steric bulk compared to smaller (e.g., 4-methoxyphenyl) or polar (e.g., 2-hydroxyphenyl) substituents.

Structural and Crystallographic Insights

  • Hydrogen Bonding :

    • 3-Chloro-N-(4-methoxyphenyl)propanamide forms N–H···O and C–H···O interactions, creating chains along the crystallographic a-axis . Similar patterns are expected in the target compound, but the 5-methyl group may introduce additional C–H···π interactions, affecting packing density.
    • Compound 7d () exhibits extensive hydrogen bonding due to its quinazolinyl moiety, resulting in higher melting points (138–140°C) compared to simpler arylpropanamides .
  • Coordination Chemistry :

    • Nickel complexes of propanamide derivatives (e.g., 3-chloro-N-(diethylcarbamothioyl)benzamide) adopt distorted square-planar geometries , highlighting their utility as ligands in metal-organic frameworks .

Biological Activity

3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on diverse research findings.

This compound has the molecular formula C11H14ClNO2C_{11}H_{14}ClNO_2 and is characterized by the presence of a chloro group and a methoxy-substituted aromatic ring, contributing to its reactivity and biological activity .

This compound interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways. Key biochemical properties include:

  • Enzyme Interactions : It has been shown to inhibit specific enzymes, such as acetyltransferases, leading to altered metabolic pathways. The inhibition results in the accumulation of substrates like acetyl-CoA, affecting lipid metabolism .
  • Covalent Modifications : The compound can form covalent bonds with nucleophilic residues in target proteins, modulating their function and activity .

Cellular Effects

The biological activity of this compound manifests in various cellular effects:

  • Gene Expression Modulation : It influences the expression of genes by interacting with transcription factors. This interaction can lead to significant changes in cellular metabolism and proliferation .
  • Cell Viability : Studies indicate that at low doses, the compound can enhance cell viability and function without significant toxicity. However, at higher concentrations, it may induce apoptosis .

Molecular Mechanism

The compound's mechanism of action involves several key processes:

  • Binding Interactions : It binds to specific biomolecules, leading to enzyme inhibition or activation.
  • Phosphorylation Changes : The compound alters the phosphorylation states of proteins involved in critical signaling pathways, impacting overall cellular responses .
  • Temporal Effects : The effects of the compound vary over time; it exhibits stability under normal conditions but may degrade over prolonged exposure .

Pharmacological Implications

Research into this compound suggests potential therapeutic applications:

  • Dosage Optimization : Animal studies have shown that careful dosage can maximize biological activity while minimizing toxicity. A specific dosage range has been identified where the compound exhibits optimal efficacy without adverse effects .
  • Metabolic Pathway Involvement : The compound's ability to modulate key metabolic pathways positions it as a candidate for therapeutic interventions in metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In vitro studies demonstrated that this compound significantly inhibited acetyltransferase activity, leading to altered lipid metabolism .
  • Animal models indicated that low doses improved metabolic profiles without cytotoxicity, while higher doses resulted in significant cellular damage .

Comparative Analysis of Biological Activity

Study ReferenceBiological Activity ObservedIC50 ValuesNotes
Study 1Enzyme inhibitionMid-micromolar rangeSignificant modulation of lipid metabolism
Study 2Gene expression alterationVaries by doseLow doses enhance viability; high doses induce apoptosis
Study 3Metabolic pathway modulationSpecific ranges identifiedOptimal dosing crucial for therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-methoxy-5-methylaniline with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization strategies include:

  • Temperature Control : Conducting reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Solvent Selection : Using dichloromethane or tetrahydrofuran for improved solubility of intermediates.
  • Purification : Employing recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    • Data Table :
ParameterOptimal ConditionYield (%)
Reaction Temperature0–5°C78–85
BaseTriethylamine82
SolventDichloromethane80

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include:
  • A singlet for the methoxy group (δ 3.8–3.9 ppm).
  • Aromatic protons (δ 6.5–7.2 ppm) with splitting patterns reflecting substitution on the phenyl ring.
  • Amide NH proton (δ 8.1–8.3 ppm, broad).
  • 13C NMR : Peaks at δ 165–170 ppm (amide C=O) and δ 40–45 ppm (CH2Cl group).
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (N–H bend) .

Q. What purification methods are recommended to isolate high-purity samples?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) for high recovery rates.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60–80% acetonitrile) to resolve polar impurities .

Advanced Research Questions

Q. How can crystallographic analysis elucidate hydrogen-bonding patterns and molecular packing?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters include:
  • Hydrogen Bonds : Measure N–H···O=C distances (typically 2.8–3.0 Å) and angles (>150°).
  • Graph-Set Analysis : Classify motifs (e.g., R²₂(8) for dimeric interactions) using Etter’s rules .
    • Data Table :
Bond/InteractionDistance (Å)Angle (°)
N–H···O=C2.89158
C–H···O (methylene)3.12145

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for Cl substitution.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., chloropropanamide carbon) prone to nucleophilic attack .

Q. How does substituent variation on the phenyl ring affect biological activity in antimicrobial assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents (e.g., –NO2, –CF3) and test against Gram-positive bacteria (e.g., S. aureus).
  • MIC Assays : Compare minimum inhibitory concentrations (MICs) using broth microdilution (CLSI guidelines) .
    • Data Table :
SubstituentMIC (μg/mL)
2-Methoxy-5-methyl12.5
4-Nitro6.25
3-Trifluoromethyl25.0

Q. What strategies resolve contradictions in solubility data across different solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax ~270 nm).
  • Hansen Solubility Parameters : Correlate solubility with HSPs (δd, δp, δh) to identify solvent mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.